Glutaryl-[(s)-leucine tert-butyl ester]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutaryl-[(s)-leucine tert-butyl ester] is an organic compound that belongs to the class of esters It is derived from glutaryl and leucine, with a tert-butyl ester group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutaryl-[(s)-leucine tert-butyl ester] typically involves the esterification of glutaryl chloride with (s)-leucine in the presence of a tert-butyl alcohol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of Glutaryl-[(s)-leucine tert-butyl ester] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Glutaryl-[(s)-leucine tert-butyl ester] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Glutaryl-[(s)-leucine tert-butyl ester] can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Glutaryl-[(s)-leucine tert-butyl ester] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of enzyme-substrate interactions and protein folding.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of Glutaryl-[(s)-leucine tert-butyl ester] involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active leucine moiety, which can then interact with enzymes and other proteins. The molecular pathways involved include those related to amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic acid di-tert-butyl ester: This compound is similar in structure but has two tert-butyl ester groups instead of one.
L-Glutamic acid alpha-tert-butyl ester: This compound has a similar ester group but is derived from glutamic acid instead of glutaryl.
Uniqueness
Glutaryl-[(s)-leucine tert-butyl ester] is unique due to its specific combination of glutaryl and leucine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H27NO5 |
---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
5-[[(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27NO5/c1-10(2)9-11(14(20)21-15(3,4)5)16-12(17)7-6-8-13(18)19/h10-11H,6-9H2,1-5H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
InChI Key |
PJBFXMYZQMQTRP-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC(C)(C)C)NC(=O)CCCC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.